molecular formula C12H19N3O4 B15286063 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B15286063
M. Wt: 269.30 g/mol
InChI Key: OOCFXNOVSLSHAB-UHFFFAOYSA-N
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Description

1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound characterized by the presence of two pyrrolidine rings. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to enhance the pharmacological properties of drugs . This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps. One common synthetic route starts with the chloroacetylation of S-proline to form (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is then subjected to amidation reactions to introduce the aminoacetyl group . The reaction conditions often involve the use of aliphatic and aromatic amines to generate a library of compounds for biological screening .

Chemical Reactions Analysis

1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and protein binding. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation . Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s structure allows it to bind to active sites on enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted . The pathways involved in these interactions are complex and often require further research to fully elucidate .

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19N3O4/c13-7-10(16)14-5-1-3-8(14)11(17)15-6-2-4-9(15)12(18)19/h8-9H,1-7,13H2,(H,18,19)

InChI Key

OOCFXNOVSLSHAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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